Dodec-2-yn-1-ol
Description
Significance of Alkynols as Synthetic Intermediates
Alkynols, which are organic compounds containing both an alkyne and an alcohol functional group, are highly important in organic chemistry. nih.gov They serve as versatile starting materials for a wide array of chemical transformations. nih.govresearchgate.net The presence of the triple bond allows for various addition reactions, such as hydrogenation to form alkenes or alkanes, while the hydroxyl group can be oxidized or converted to other functional groups. researchgate.netmdpi.com This dual reactivity makes alkynols crucial intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.comacs.org Their linear geometry and the ability to participate in coupling reactions further enhance their utility in constructing complex molecular architectures. acs.org
Scope and Research Context of Dodec-2-yn-1-ol in Chemical Research
This compound, with its 12-carbon chain, is a specific alkynol that has found applications in various research areas. It is particularly noted for its use in the synthesis of insect sex pheromones, such as those for the elm spanworm and the painted apple moth. mdpi.com Additionally, it serves as a precursor for creating complex bioactive molecules and can be used in assays for pheromones and fatty acid esters. biosynth.com The compound's ability to undergo stereoselective reactions makes it a valuable tool in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. mdpi.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKGGXCKPWFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364833 | |
| Record name | 2-dodecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-46-6 | |
| Record name | 2-dodecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dodec-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dodec 2 Yn 1 Ol
Alkylation Approaches to Alkyne-Containing Primary Alcohols
Alkylation strategies are central to the synthesis of long-chain alkynols. These methods involve the generation of a nucleophilic acetylide anion from a terminal alkyne, which then displaces a leaving group on an electrophilic alkyl partner.
A prominent and effective route to Dodec-2-yn-1-ol involves the direct alkylation of propargyl alcohol (prop-2-yn-1-ol). This method leverages the acidity of the protons on both the hydroxyl group and the terminal alkyne.
The generation of the necessary nucleophile from propargyl alcohol is typically accomplished using a strong organometallic base, with n-butyllithium (n-BuLi) being a common choice. mdpi.com Propargyl alcohol has two acidic protons: the hydroxyl proton (pKa ~16.5) and the acetylenic proton (pKa ~23). When treated with a potent base like n-BuLi, both protons are abstracted. This requires the use of at least two equivalents of the base to form the dianion. mdpi.com
The reaction proceeds as follows:
The first equivalent of n-BuLi deprotonates the more acidic hydroxyl group, forming a lithium alkoxide.
A second equivalent of n-BuLi then abstracts the terminal acetylenic proton, creating a lithium acetylide.
This results in the formation of a dilithio-propargyl alcohol species, which is a potent bifunctional nucleophile. mdpi.com The generation of this dianion is typically performed at low temperatures, such as -78 °C, to control the reactivity and prevent side reactions. mdpi.com
Once the dianion of propargyl alcohol is formed, the carbon-chain elongation is achieved by introducing an alkyl halide. For the synthesis of this compound, 1-bromononane (B48978) is the specific alkylating agent used. mdpi.comifremer.fr The acetylide carbon of the dianion acts as a soft nucleophile and attacks the electrophilic carbon of 1-bromononane in a classic Sₙ2 substitution reaction, displacing the bromide ion and forming the new carbon-carbon bond. This coupling reaction creates the twelve-carbon backbone of the target molecule. mdpi.com The reaction is often initiated at a low temperature (-30 °C) and then allowed to warm to room temperature and stir for an extended period to ensure completion. mdpi.com
The efficiency of the alkylation reaction is significantly influenced by the solvent system. Tetrahydrofuran (B95107) (THF) is a common ethereal solvent for organolithium reactions. mdpi.com However, its effectiveness can be greatly enhanced by the addition of a polar, aprotic cosolvent such as hexamethylphosphoramide (B148902) (HMPA). mdpi.com
HMPA plays a crucial role by solvating the lithium cations (Li⁺). cas.cnresearchgate.net In a solvent like THF alone, organolithium reagents can exist as aggregates or as tight contact ion pairs (CIPs), where the lithium cation is closely associated with the carbanion. This association reduces the nucleophilicity of the carbanion. HMPA, a strong Lewis base, effectively coordinates to the Li⁺ ions, breaking up the aggregates and promoting the formation of solvent-separated ion pairs (SIPs). researchgate.netnih.gov In an SIP, the carbanion is "freer" and thus more reactive, leading to a significant increase in the rate of the desired Sₙ2 alkylation reaction. nih.gov
To maximize the yield of this compound, several reaction parameters are optimized. A key strategy involves using an excess of the propargyl alcohol dianion relative to the alkylating agent, 1-bromononane. mdpi.com This ensures that the limiting electrophile is completely consumed, driving the reaction to completion. For instance, a successful synthesis utilized a 2:1 molar ratio of propargyl alcohol to 1-bromononane, with four equivalents of n-BuLi to generate the dianion. mdpi.com
The temperature profile is also critical. Initial deprotonation is carried out at very low temperatures (-78 °C) to maintain stability, followed by a controlled warming to -30 °C for the coupling reaction, and finally allowing the mixture to reach room temperature overnight. mdpi.com This careful temperature management minimizes potential side reactions. Following the reaction, a quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is performed to neutralize any remaining base and protonate the alkoxide, yielding the final alcohol product. mdpi.com Purification by silica (B1680970) gel chromatography typically affords the product in high yield. mdpi.com
| Reactants | Reagents & Solvents | Temperature Profile | Yield | Reference |
| Prop-2-yn-1-ol, 1-Bromononane | n-BuLi, HMPA, THF | -78 °C to -30 °C, then RT | 93% | mdpi.com |
| Propargyl alcohol, 1-Bromooctane | n-BuLi, HMPA, THF | -78 °C to -30 °C, then RT | 61% (for Undec-2-yn-1-ol) |
Role of Cosolvents and Additives (e.g., Hexamethylphosphoramide in Tetrahydrofuran)
Alternative Carbon-Chain Elongation Strategies
An alternative synthetic route to this compound avoids the direct use of propargyl alcohol and instead builds the molecule from a different precursor. One such strategy begins with a terminal alkyne that already contains the majority of the carbon chain, such as undec-1-yne. cdnsciencepub.com
In this approach, the synthetic steps are reversed:
Anion Generation : Undec-1-yne is treated with one equivalent of n-butyllithium in THF at -78 °C. The n-BuLi abstracts the acidic terminal acetylenic proton to generate the corresponding lithium undecynilide. cdnsciencepub.com
Coupling with an Electrophile : The resulting nucleophilic acetylide is then reacted with a one-carbon electrophile to introduce the required hydroxymethyl (-CH₂OH) group. Paraformaldehyde, a solid source of formaldehyde (B43269), is used for this purpose. cdnsciencepub.com The acetylide attacks a carbonyl carbon of formaldehyde, and upon aqueous workup with saturated ammonium chloride, yields this compound. cdnsciencepub.com
This methodology demonstrates the versatility of alkyne chemistry, allowing for the strategic construction of target molecules by choosing different points of disconnection and corresponding synthetic precursors.
Alkyne Terminal Deprotonation and Electrophilic Quenching
A primary and effective method for synthesizing this compound involves the deprotonation of a terminal alkyne followed by quenching with a suitable electrophile. libretexts.orgchemistrysteps.com This strategy builds the C12 carbon skeleton by coupling two smaller fragments.
The common approach starts with propargyl alcohol (prop-2-yn-1-ol). mdpi.comnih.gov The terminal alkyne proton is acidic (pKa ≈ 25) enough to be removed by a strong base. libretexts.orgchemistrysteps.com In a typical procedure, propargyl alcohol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). mdpi.comnih.gov This deprotonation step generates a lithium alkynide intermediate. The reaction often includes a polar aprotic solvent like hexamethylphosphoramide (HMPA) to improve the solubility and reactivity of the intermediates. mdpi.com
The resulting nucleophilic alkynide is then quenched with a long-chain alkyl halide, which acts as the electrophile. For the synthesis of this compound, 1-bromononane is the appropriate electrophile. mdpi.com The alkynide attacks the electrophilic carbon of 1-bromononane in an SN2 reaction, displacing the bromide and forming the new carbon-carbon bond. This yields the target molecule, this compound. This method has been reported to produce the compound in excellent yields, with one study achieving a 93% yield after purification. mdpi.com
Reaction Scheme:
Deprotonation: CH≡C-CH₂OH + n-BuLi → Li⁺⁻C≡C-CH₂OH + Butane
Electrophilic Quenching: Li⁺⁻C≡C-CH₂OH + Br-(CH₂)₈-CH₃ → CH₃-(CH₂)₈-C≡C-CH₂OH + LiBr
Table 1: Reaction Conditions for Alkyne Deprotonation Method
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Prop-2-yn-1-ol | 1-Bromononane | n-BuLi | THF/HMPA | -78 °C to RT | 93% | mdpi.com |
| Propargyl alcohol | 1-Bromooctane | n-BuLi | THF/HMPA | -78 °C to RT | 61% (for Undec-2-yn-1-ol) |
Application of Formaldehyde Equivalents (e.g., Paraformaldehyde)
An alternative synthetic route involves building the molecule from a different set of precursors, utilizing a formaldehyde equivalent to introduce the C1 hydroxymethyl group (-CH₂OH). cdnsciencepub.com This approach starts with a C11 terminal alkyne, undec-1-yne.
In this method, undec-1-yne is first deprotonated with a strong base like n-butyllithium in THF at a low temperature (-78 °C) to generate the corresponding lithium undecynilide. cdnsciencepub.com This nucleophilic intermediate is then reacted with a formaldehyde equivalent. Paraformaldehyde, a solid polymer of formaldehyde, is commonly used for this purpose as it is a safer and more convenient source of formaldehyde than the gaseous monomer. cdnsciencepub.comrsc.orguark.edu The acetylide attacks the electrophilic carbon of the formaldehyde unit, and upon aqueous workup (e.g., with saturated aqueous NH₄Cl), the alcohol is formed, yielding this compound. cdnsciencepub.com This method is also effective and has been used in scalable syntheses. cdnsciencepub.com
Reaction Scheme:
Deprotonation: CH₃-(CH₂)₈-C≡CH + n-BuLi → CH₃-(CH₂)₈-C≡C⁻Li⁺ + Butane
Reaction with Formaldehyde Equivalent: CH₃-(CH₂)₈-C≡C⁻Li⁺ + (CH₂O)n → Intermediate
Workup: Intermediate + H₂O → CH₃-(CH₂)₈-C≡C-CH₂OH
Table 2: Synthesis via Formaldehyde Equivalent
| Alkyne Precursor | Formaldehyde Equivalent | Base | Solvent | Scale | Reference |
|---|---|---|---|---|---|
| Undec-1-yne | Paraformaldehyde | n-Butyllithium | THF | 10.0 g scale | cdnsciencepub.com |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign chemical processes. jocpr.commdpi.com
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com An ideal reaction incorporates all reactant atoms into the final product, resulting in a 100% atom economy. savemyexams.com
In contrast, addition reactions typically have a 100% atom economy. savemyexams.com While the core synthetic steps for this compound are not addition reactions, subsequent steps in a larger synthetic scheme, such as the catalytic hydrogenation of this compound to (Z)-dodec-2-en-1-ol, can be designed for high atom economy. cdnsciencepub.com Improving atom economy requires designing synthetic routes that minimize the generation of waste from leaving groups and stoichiometric reagents. scranton.edunumberanalytics.com
Solvent Selection and Minimization
Solvent choice is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. jocpr.com The syntheses described for this compound utilize solvents such as tetrahydrofuran (THF), diethyl ether, and hexamethylphosphoramide (HMPA). mdpi.comcdnsciencepub.com
While THF is a common and effective solvent, it has environmental and safety concerns. HMPA, in particular, is a potent carcinogen and is highly toxic, making its use undesirable from a green chemistry perspective. Modern chemical synthesis strives to replace such hazardous solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.commdpi.com For the synthesis of this compound, research into replacing HMPA with a less toxic co-solvent or developing solvent-free reaction conditions would represent a significant green improvement.
Catalytic Approaches to Sustainable Synthesis
Catalytic reactions are a cornerstone of green chemistry because they can reduce energy consumption, increase reaction selectivity, and minimize waste by allowing for the use of small, recyclable amounts of a catalyst instead of stoichiometric reagents. acs.org
In the context of this compound, while the primary bond-forming reactions described are stoichiometric, catalysis plays a role in related transformations. For instance, the selective reduction of the triple bond in this compound to form a Z-alkene is often achieved using a P-2 Nickel catalyst, generated in situ from nickel(II) acetate (B1210297) and sodium borohydride (B1222165). mdpi.comcdnsciencepub.com This catalytic hydrogenation is more atom-economical and greener than using stoichiometric reducing agents that generate large amounts of waste. The development of a direct catalytic coupling method to form this compound, potentially avoiding the use of organolithium reagents, would be a major advancement in its sustainable synthesis.
Scalability of Synthetic Protocols
The ability to scale up a synthetic protocol from a laboratory setting to a larger, industrial scale is a critical consideration for the practical application of a chemical compound. One of the described synthetic methods for this compound has been successfully performed on a multigram scale. cdnsciencepub.com Specifically, the synthesis starting from undec-1-yne and paraformaldehyde was conducted using 10.0 grams of the starting alkyne, demonstrating its viability for producing significant quantities of the product. cdnsciencepub.com
However, scaling up reactions that use highly reactive and hazardous reagents like n-butyllithium and cryogenic temperatures (-78 °C) presents significant engineering and safety challenges. These include managing the exothermic nature of the reactions, ensuring efficient mixing, and handling pyrophoric reagents on a large scale. The use of toxic solvents like HMPA also becomes more problematic at scale due to the increased risks of exposure and the challenges of waste disposal. Therefore, while the synthesis is scalable, process optimization to use safer reagents, less extreme temperatures, and greener solvents would be necessary for a truly efficient and safe industrial-scale production of this compound.
Chemical Transformations and Reaction Mechanisms of Dodec 2 Yn 1 Ol
Reduction Reactions of the Alkyne Moiety
The triple bond in Dodec-2-yn-1-ol is a key site for reduction reactions, enabling the synthesis of corresponding alkenols and alkanols. The stereochemical outcome of these reductions is highly dependent on the choice of catalyst and reaction conditions.
Stereoselective Hydrogenation to Alkenols
The partial hydrogenation of the alkyne in this compound to an alkene is a critical transformation. Achieving high stereoselectivity to form either the cis (Z) or trans (E) isomer is a primary focus of synthetic strategies.
The synthesis of (Z)-alkenols from alkynes is frequently accomplished using poisoned or modified catalysts. Brown's P2-Ni catalyst, a borohydride-reduced nickel catalyst, is particularly effective for the cis-selective reduction of alkynes. mdpi.comresearchgate.netrsc.org When this compound is treated with Brown's P2-Ni catalyst, a highly stereoselective reduction of the alkyne moiety occurs, yielding the corresponding (Z)-dodec-2-en-1-ol. mdpi.com Research has demonstrated that this method can produce the cis-alkenol with excellent yield and stereoselectivity, often exceeding a Z:E ratio of 99:1. mdpi.com The P2-Ni catalyst, often used in conjunction with a modifier like ethylenediamine, selectively hydrogenates the disubstituted alkyne to the cis-alkene. researchgate.netrsc.org
Researcher's Interactive Table: Cis-Selective Reduction of this compound
| Catalyst | Product | Yield | Stereoselectivity (Z:E) | Reference |
| P2-Ni | (Z)-dodec-2-en-1-ol | 95% | >99:1 | mdpi.com |
The selectivity in the hydrogenation of alkynes is a subject of extensive research. rsc.orgnih.gov The choice of catalyst and support can significantly influence the reaction pathway, leading to different products. While catalysts like P2-Ni favor the formation of cis-alkenes, other catalytic systems can lead to the trans-alkene or complete reduction to the corresponding alkane. mdpi.comresearchgate.net The partial reduction of dienes and terminal alkynes to monoenes is readily achieved with P2-Ni, and significantly, no hydrogenolysis of the propargylic alcohol group is observed. researchgate.net The ability to control the active sites on a catalyst at an atomic level is a key area of development for enhancing hydrogenation selectivity. nih.gov
Cis-Selective Reduction with Modified Nickel Catalysts (e.g., Brown's P2-Ni)
Other Selective Reduction Methodologies
Beyond catalytic hydrogenation with modified nickel, other methods have been developed for the selective reduction of alkynes. These include the use of zinc, which has been shown to be effective for the high-yield reduction of enyne precursors with high stereoselectivity for the cis-isomer. researchgate.net Additionally, titanium-mediated reduction processes offer a stereo- and regio-specific method for converting polyynes to Z-polyenes. psu.edu These alternative methodologies provide valuable tools for synthetic chemists to achieve desired stereochemical outcomes in alkyne reductions.
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group in this compound can be selectively oxidized to an aldehyde, providing another avenue for functional group transformation without affecting the alkyne moiety.
Conversion to Alkynals (e.g., Dodec-2-ynal)
The oxidation of this compound to Dodec-2-ynal is a crucial step in the synthesis of various natural products and other complex molecules. ird.frifremer.fr Reagents such as the Dess-Martin periodinane are highly effective for this transformation. ird.frifremer.fr This oxidation is typically carried out in a dry, inert solvent like dichloromethane (B109758) at a controlled temperature, such as 0 °C. ird.frifremer.fr The reaction proceeds efficiently, yielding the desired alkynal, Dodec-2-ynal, in high yields, often around 86%. ird.fr
Researcher's Interactive Table: Oxidation of this compound
| Reagent | Product | Solvent | Yield | Reference |
| Dess-Martin periodinane | Dodec-2-ynal | Dichloromethane | 86% | ird.frifremer.fr |
Other oxidation methods can also be employed. For instance, oxidation using active manganese dioxide is another viable route to convert propargylic alcohols to the corresponding aldehydes. researchgate.net
Application of Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane)
Oxidative Pathways to Carboxylic Acids (e.g., Dodec-2-ynoic Acid)
Further oxidation of the primary alcohol group in this compound, or the intermediate aldehyde, leads to the corresponding carboxylic acid, dodec-2-ynoic acid. This transformation requires stronger oxidizing conditions or different catalytic systems compared to the selective oxidation to the aldehyde.
Chromium(VI) reagents are powerful oxidants capable of converting primary alcohols to carboxylic acids. derpharmachemica.com Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly used for this purpose. wikipedia.org The oxidation proceeds via the aldehyde, which in the presence of water, forms a hydrate (B1144303) intermediate. masterorganicchemistry.comstackexchange.com This hydrate is then further oxidized by the chromium(VI) species to the carboxylic acid. masterorganicchemistry.com
To achieve this transformation with this compound, the reaction conditions must be carefully controlled to ensure complete oxidation without cleaving the alkyne bond. The use of co-oxidants can sometimes modulate the reactivity and improve the efficiency of chromium-based oxidations. thieme-connect.com While specific examples for the direct oxidation of this compound to dodec-2-ynoic acid using chromium(VI) are less commonly detailed in readily available literature, the general principle of oxidizing primary alcohols to carboxylic acids with Cr(VI) is a standard method in organic synthesis. chemguide.co.uk
Growing environmental concerns have spurred the development of metal-free oxidation methods. thieme-connect.comthieme-connect.de These approaches often utilize environmentally benign oxidants like oxygen or hydrogen peroxide, sometimes in the presence of catalysts. thieme-connect.dersc.org
One metal-free approach for the oxidative cleavage of alkynes to carboxylic acids involves using a combination of trifluoroacetic acid and Oxone. thieme-connect.com While this method cleaves the alkyne, other metal-free systems are designed to oxidize the alcohol functionality. For example, systems involving TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with a stoichiometric co-oxidant can efficiently oxidize primary alcohols to carboxylic acids. thieme-connect.de Another reported metal-free method involves an aerobic photooxidative cleavage of the carbon-carbon triple bond itself to yield carboxylic acids, using carbon tetrabromide as a catalyst under photoirradiation. organic-chemistry.org Electrochemical methods are also emerging as a green alternative, avoiding the need for transition metal catalysts or chemical oxidants for the conversion of alkynes to carboxylic acids. organic-chemistry.orgresearchgate.net
Table 2: General Methods for the Oxidation of Alkynes/Alcohols to Carboxylic Acids
| Starting Material Type | Reagents/Catalyst System | Product Type | Reference |
|---|---|---|---|
| Primary Alcohol | Chromium(VI) Oxide / H₂SO₄ | Carboxylic Acid | wikipedia.orgchemguide.co.uk |
| Alkyne | RuO₂ / Oxone | Carboxylic Acid (via cleavage) | organic-chemistry.org |
| Alkyne | CBr₄ / Photoirradiation / O₂ | Carboxylic Acid (via cleavage) | organic-chemistry.org |
| Alkyne | Electrolysis / NaNO₂ | Carboxylic Acid (via cleavage) | organic-chemistry.org |
| Primary Alcohol | TEMPO / Co-oxidant | Carboxylic Acid | thieme-connect.de |
Chromium(VI) Oxide and Co-oxidant Systems
Asymmetric Transformations and Stereochemical Control
The strategic placement of functional groups in this compound allows it to play a role in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity.
In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed. york.ac.uk While there is limited specific documentation of this compound itself acting as a commercially standard chiral auxiliary like Evans oxazolidinones or camphor-derived auxiliaries, its structure presents potential for such applications. researchgate.net
More broadly, chiral alcohols and their derivatives are fundamental in asymmetric synthesis. They can be used to form chiral ligands that coordinate with metal catalysts. numberanalytics.com This chiral metal-ligand complex then creates a chiral environment that influences the reaction pathway, favoring the formation of one enantiomer over the other. numberanalytics.comd-nb.info this compound could potentially be modified or used in the synthesis of such chiral ligands. biosynth.com It has been noted that this compound can act as a ligand in asymmetric synthesis, where it is suggested to deshield the carbon atom and stabilize carbocation intermediates, leading to more favorable reactions. biosynth.com The development of chiral ligands is a cornerstone of enantioselective catalysis, crucial for producing single-enantiomer pharmaceuticals and other fine chemicals. numberanalytics.com
Stereoselective Epoxidation Reactions of Derived Alkenols (e.g., Sharpless Epoxidation)
The conversion of the alkyne moiety in this compound to an alkene opens the pathway for stereoselective epoxidation reactions. A prominent example is the Sharpless asymmetric epoxidation, a reliable method for the enantioselective epoxidation of allylic alcohols. mdpi.comresearchgate.netwikipedia.org This reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (TBHP). wikipedia.orgresearchgate.net The chirality of the resulting epoxide is dictated by the enantiomer of the tartrate used, offering a predictable method for synthesizing optically active epoxides. mdpi.comyoutube.com
The allylic alcohol derived from this compound can be selectively oxidized at the double bond, even in the presence of other unsaturation, to yield the corresponding chiral epoxy alcohol. mdpi.comlibretexts.org These epoxy alcohols are valuable intermediates in organic synthesis due to the reactive nature of the epoxide ring, which can be opened stereo- and regioselectively by various nucleophiles. researchgate.net
The quintessential catalyst system for the Sharpless asymmetric epoxidation consists of titanium(IV) isopropoxide and a dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). researchgate.netyoutube.com This combination forms a chiral catalyst in situ that directs the epoxidation of the allylic alcohol with high enantioselectivity. researchgate.net The choice between the (R,R)- or (S,S)-enantiomer of the tartrate ligand determines the absolute configuration of the resulting epoxide. youtube.com
Alternative catalyst systems have also been developed for the enantioselective epoxidation of allylic alcohols. Vanadium complexes, for instance, have been shown to catalyze the epoxidation of allylic alcohols and can exhibit high selectivity. organic-chemistry.orgwikipedia.org Niobium-based catalysts in the presence of hydrogen peroxide also offer an environmentally attractive option. libretexts.org Another approach involves using titanium(III) complexes, generated by the reduction of Ti(IV) species, which can catalyze the epoxidation of a broad range of allylic alcohols. acs.org
The general catalyst system for Sharpless Asymmetric Epoxidation is presented in the table below.
| Catalyst Component | Function |
| Titanium tetra(isopropoxide) | Lewis acid catalyst that coordinates with the ligand and substrate. youtube.com |
| Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT) | Chiral ligand that controls the stereochemical outcome of the reaction. youtube.com |
| tert-Butyl Hydroperoxide (TBHP) | Oxidizing agent that provides the oxygen atom for the epoxide ring. youtube.com |
Optimizing the enantiomeric excess (ee) in Sharpless epoxidation is crucial for the synthesis of enantiopure compounds. Several factors influence the enantioselectivity of the reaction. The choice of the chiral tartrate ester is paramount, as its configuration directly dictates the stereochemistry of the product. numberanalytics.com The ratio of the titanium catalyst to the tartrate ligand can also be fine-tuned to maximize enantioselectivity. numberanalytics.com
Furthermore, maintaining a low reaction temperature, typically between -20°C and 0°C, is critical for achieving high ee. numberanalytics.com The use of dry solvents is also important to prevent the hydrolysis of the titanium-tartrate catalyst, which would diminish its effectiveness. numberanalytics.com For allylic alcohols that undergo slower reactions, adjusting the stoichiometry of the reagents and extending the reaction time may be necessary to achieve both high conversion and high enantiomeric excess. nih.gov In some cases, crystallization of the epoxy alcohol product can be employed to further enhance the enantiomeric purity. researchgate.net
Key parameters for optimizing enantiomeric excess are summarized below.
| Parameter | Influence on Enantiomeric Excess |
| Chiral Tartrate Ligand | The choice of (+)- or (-)-tartrate determines the epoxide's stereochemistry. wikipedia.org |
| Catalyst Loading | Typically 5-10 mol% of the titanium catalyst and chiral ligand are used. libretexts.org |
| Reaction Temperature | Lower temperatures, often around -20 °C, generally lead to higher ee. numberanalytics.com |
| Oxidant | tert-Butyl hydroperoxide is the most common and effective oxidant. researchgate.net |
| Substrate Concentration | Can influence reaction rates and selectivity. |
Catalyst Systems for Enantioselective Epoxidation
Cycloaddition Reactions and Heterocycle Formation
The alkyne functionality in this compound serves as a dipolarophile in cycloaddition reactions, providing a direct route to the synthesis of five-membered heterocyclic compounds. organic-chemistry.org These reactions are valuable for creating complex molecular architectures from relatively simple starting materials.
The [3+2] cycloaddition reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an alkyne like this compound and an organic azide (B81097) is a highly efficient method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction involves the participation of the two π-electrons from the alkyne and four electrons from the azide in a concerted, pericyclic process. organic-chemistry.org While thermal cycloadditions often require elevated temperatures and can lead to mixtures of regioisomers, the use of catalysts or electronically biased alkynes can improve regioselectivity. medcraveonline.com
A theoretical study on the [3+2] cycloaddition of prop-2-yn-1-ol (a shorter chain analogue of this compound) with various azides using Density Functional Theory (DFT) has shown that these reactions are highly regioselective, favoring the meta product. researchgate.net
The regioselectivity of the [3+2] cycloaddition between unsymmetrical alkynes and azides is a key aspect of these reactions. nih.gov In the case of terminal alkynes, copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) exhibit high regioselectivity, exclusively yielding 1,4-disubstituted-1,2,3-triazoles. nih.gov For internal alkynes like this compound, ruthenium-catalyzed cycloadditions can also provide high regioselectivity, particularly with acyl-substituted alkynes, propargyl alcohols, and propargyl amines. nih.gov
Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to explain the regioselectivity observed in these reactions. researchgate.net The analysis of electronic and steric effects helps in predicting the favored regioisomer. organic-chemistry.org The stereospecificity of 1,3-dipolar cycloadditions is also a significant feature, with the reaction generally proceeding with retention of configuration for both the dipole and the dipolarophile, which supports a concerted mechanism. wikipedia.org
The regioselectivity of the reaction between prop-2-yn-1-ol and various azides has been investigated, with the following activation energies calculated for the competing pathways.
| Azide Reactant | Pathway | Activation Energy (kcal/mol) |
| Azido-benzene | meta | 3.82 |
| Azido-benzene | ortho | 4.16 |
| 1-Azido-4-nitro-benzene | meta | Favorable by 7.40 kcal/mol |
| 1-Azido-4-nitro-benzene | ortho | - |
The electronic nature of the substituents on both the alkyne and the azide can significantly influence the reactivity and outcome of the [3+2] cycloaddition. organic-chemistry.org Electron-withdrawing groups on the dipolarophile (the alkyne) and electron-donating groups on the 1,3-dipole (the azide) generally accelerate the reaction by lowering the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile. organic-chemistry.org Conversely, electron-donating groups on the alkyne and electron-withdrawing groups on the azide can also promote the reaction through an inverse-electron-demand pathway. organic-chemistry.org
In the context of this compound, the hydroxyl group can influence the reactivity of the alkyne. Studies on related systems have shown that substituents can have a pronounced effect on the reaction rate and can be used to modulate the reactivity of the cycloaddition partners. nih.govbibliotekanauki.pl For instance, in the reaction of benzonitrile (B105546) N-oxide with substituted benzylideneanilines, electron-releasing substituents on the aniline (B41778) ring were found to increase the reaction rate. bibliotekanauki.pl This highlights the importance of electronic effects in controlling the kinetics of [3+2] cycloaddition reactions.
Regioselectivity and Stereoselectivity Investigations
Other Cycloaddition Pathways
Beyond the more common cycloaddition reactions, this compound is a versatile substrate for a variety of other cycloaddition pathways, leading to the formation of diverse carbocyclic and heterocyclic ring systems. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures. Key examples of these alternative cycloaddition reactions include [3+2], [2+2+1], and [2+2+2] cycloadditions.
1,3-Dipolar [3+2] Cycloadditions
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, the alkyne functionality of this compound, to form a five-membered ring.
With Azides (Huisgen Cycloaddition): The reaction of alkynes with azides to form 1,2,3-triazoles is a classic example of a 1,3-dipolar cycloaddition. wikipedia.org This reaction can be performed under thermal conditions, but often requires high temperatures and can result in a mixture of regioisomers with unsymmetrical alkynes. acs.org The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has largely overcome these limitations, proceeding at room temperature to exclusively yield the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium catalysis can be employed to obtain the 1,5-disubstituted regioisomer. acs.orguwindsor.ca
A study on the synthesis of glycerol-derived triazoles demonstrated the successful CuAAC reaction of dodec-1-yne, a compound structurally similar to this compound, with a glycerol-derived azide to produce the corresponding 1,4-disubstituted triazole in high yield. organic-chemistry.org This indicates that this compound would be a suitable substrate for similar transformations.
Table 1: [3+2] Cycloaddition of Dodec-1-yne with a Glycerol-Derived Azide
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |
| Dodec-1-yne | 1-Azido-2,3-isopropylidenepropane | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-decyl-1H-1,2,3-triazole | 94% | organic-chemistry.org |
With Nitrile Oxides: this compound can also undergo [3+2] cycloaddition with nitrile oxides to furnish isoxazoles. wikipedia.org Nitrile oxides are typically generated in situ from the corresponding aldoximes using oxidizing agents like chloramine-T or from hydroximoyl halides. maynoothuniversity.iebeilstein-journals.org The reaction with terminal alkynes such as this compound generally proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles. rsc.orgnih.gov This regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile. mdpi.com The use of ruthenium catalysts can reverse this regioselectivity, leading to 3,4-disubstituted isoxazoles. nih.gov
Table 2: General Reaction for [3+2] Cycloaddition of an Alkyne with a Nitrile Oxide
| Reactant 1 | Reactant 2 (and precursor) | Conditions | Product Type | Reference |
| Terminal Alkyne (e.g., this compound) | Nitrile Oxide (from Aldoxime + oxidant) | Metal-free or Cu(I) catalysis | 3,5-Disubstituted Isoxazole | organic-chemistry.orgrsc.org |
| Terminal Alkyne (e.g., this compound) | Nitrile Oxide (from Aldoxime + oxidant) | Ru(II) catalysis | 3,4-Disubstituted Isoxazole | nih.gov |
Pauson-Khand Reaction ([2+2+1] Cycloaddition)
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈), to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is a powerful tool for the construction of five-membered rings and has been widely applied in the synthesis of complex natural products. nih.govmdpi.com
The reaction mechanism is thought to involve the initial formation of a stable hexacarbonyl dicobalt-alkyne complex. Subsequent coordination of the alkene, followed by migratory insertion of a carbonyl group and reductive elimination, affords the cyclopentenone product. wikipedia.org While the intermolecular PKR can suffer from poor regioselectivity, the intramolecular version is highly efficient for forming fused ring systems. wikipedia.org Promoters such as N-methylmorpholine N-oxide (NMO) can often accelerate the reaction and allow for milder conditions. wikipedia.org Although specific examples with this compound are not prevalent in the literature, its terminal alkyne moiety makes it a suitable substrate for this transformation.
Table 3: General Pauson-Khand Reaction
| Alkyne | Alkene | CO Source | Catalyst/Mediator | Promoter (optional) | Product Type | Reference |
| This compound | Various Alkenes | Carbon Monoxide (from Co₂(CO)₈) | Co₂(CO)₈, Rh complexes | NMO, TMANO | Substituted Cyclopentenone | wikipedia.orguwindsor.ca |
[2+2+2] Cycloaddition Reactions
Transition metal-catalyzed [2+2+2] cycloadditions are atom-economical processes for the synthesis of six-membered rings. nih.gov These reactions can involve the cyclotrimerization of three alkyne units or the co-cyclization of two alkynes with another unsaturated partner like a nitrile or an alkene. nih.gov A variety of transition metals, including cobalt, rhodium, and nickel, are known to catalyze these transformations. nih.govpsu.edu
For a terminal alkyne like this compound, self-cyclotrimerization would lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene (B151609) derivatives. The regioselectivity of this process is often dependent on the catalyst system employed. nih.gov The co-cyclization with a nitrile offers a direct route to substituted pyridines. These reactions typically proceed through the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to furnish the six-membered ring.
Table 4: Potential [2+2+2] Cycloaddition Reactions of this compound
| Reactants | Catalyst System | Product Type | Reference |
| 3 equivalents of this compound | Co or Rh complexes | Tris(nonyl-hydroxymethyl)benzene isomers | nih.gov |
| 2 equivalents of this compound + 1 equivalent of a nitrile | Co or Rh complexes | Substituted Pyridine | nih.gov |
Applications of Dodec 2 Yn 1 Ol in Complex Molecule Synthesis
Natural Product Synthesis
The strategic placement of functional groups in Dodec-2-yn-1-ol makes it an ideal starting material or intermediate for the total synthesis of several biologically active natural products.
This compound is a crucial precursor in the asymmetric synthesis of the sex pheromones of the Elm Spanworm (Ennomos subsignaria) and the Painted Apple Moth (Teia anartoides). biosynth.comresearchgate.net The synthesis of these pheromones, which are specific alkenyl epoxides, begins with the preparation of this compound itself. nih.gov This is typically achieved through the alkylation of propargyl alcohol with 1-bromononane (B48978), a reaction that proceeds in excellent yield. biosynth.comsjtu.edu.cn
Once this compound is obtained, the synthesis proceeds through two key transformations:
Cis-selective Reduction: The internal alkyne of this compound is reduced to a cis or (Z)-alkene. This is accomplished using Brown's catalyst (P2-Ni), which is generated from sodium borohydride (B1222165) and nickel(II) acetate (B1210297), to produce (Z)-dodec-2-en-1-ol with high stereoselectivity (Z:E > 99:1). nih.govsjtu.edu.cn
Asymmetric Epoxidation: The resulting allylic alcohol, (Z)-dodec-2-en-1-ol, undergoes a Sharpless asymmetric epoxidation to introduce the chiral epoxide ring, yielding the final pheromone product. researchgate.netnih.gov
This synthetic route has been successfully applied to achieve the total synthesis of these economically significant insect pheromones, which have potential applications in pest management and control. researchgate.net
| Step | Reactant | Reagents | Product | Yield | Reference |
| 1 | Prop-2-yn-1-ol, 1-bromononane | n-BuLi, HMPA, THF | This compound | 93% | biosynth.comnih.gov |
| 2 | This compound | Ni(OAc)₂·4H₂O, NaBH₄, Ethylenediamine | (Z)-Dodec-2-en-1-ol | 95% | nih.govsjtu.edu.cn |
| 3 | (Z)-Dodec-2-en-1-ol | Sharpless Asymmetric Epoxidation | Alkenyl Epoxide Pheromones | ~31-32% (overall) | researchgate.net |
This compound is a key intermediate in the first total synthesis of (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one. sjtu.edu.cn This dienynone is a natural product isolated from the roots of Echinacea pallida and has demonstrated selective cytotoxic activity against cancer cells, marking it as a potential anticancer lead compound. sjtu.edu.cn
The utility of this compound extends to the synthesis of complex marine natural products. It has been employed as a synthetic intermediate in the preparation of the pericharaxins A and B, which are epimeric hydroxy-polyene glycerol (B35011) ethers isolated from the calcareous sponge Pericharax heteroraphis.
In the reported synthetic route, this compound was prepared according to literature procedures from propargyl alcohol. It was then subjected to an oxidation reaction using Dess–Martin periodinane in dichloromethane (B109758). This step converted the primary alcohol function of this compound into an aldehyde, yielding Dodec-2-ynal with a high yield of 86%. This aldehyde is a crucial component for subsequent steps in the total synthesis of the target marine metabolites.
Alkyne-Functionalized Isoprenoid Analogue Synthesis
Building Block for Functionalized Organic Compounds
This compound serves as a fundamental building block for the stereoselective synthesis of functionalized alkenyl epoxides. biosynth.com This transformation is pivotal in the synthesis of the pheromones of the Elm Spanworm and Painted Apple Moth, as detailed previously. biosynth.comnih.gov
The conversion involves a two-step process that precisely controls the stereochemistry of the final product:
Reduction to (Z)-Allylic Alcohol: The triple bond of this compound is stereoselectively reduced to a cis-double bond. The use of a P2-Ni catalyst (Brown's catalyst) is critical for this step, affording the (Z)-allylic alcohol, (Z)-dodec-2-en-1-ol, with very high selectivity. nih.govsjtu.edu.cn
Asymmetric Epoxidation: The hydroxyl group of the resulting (Z)-dodec-2-en-1-ol directs the subsequent epoxidation. The Sharpless asymmetric epoxidation is employed to convert the alkene into an epoxide with a high degree of enantioselectivity, yielding the desired chiral alkenyl epoxide. researchgate.netnih.gov
This method highlights the utility of this compound in generating complex, stereodefined structures from a relatively simple starting material.
| Transformation | Starting Material | Key Reagents/Conditions | Product | Key Features | Reference |
| Cis-Reduction | This compound | P2-Ni Catalyst (from Ni(OAc)₂ and NaBH₄) | (Z)-Dodec-2-en-1-ol | High cis-selectivity (Z:E > 99:1) | nih.govsjtu.edu.cn |
| Asymmetric Epoxidation | (Z)-Dodec-2-en-1-ol | Sharpless Reagents (e.g., Ti(OiPr)₄, DET) | Chiral Alkenyl Epoxide | High enantioselectivity (ee up to 99%) | researchgate.netnih.gov |
Precursors for Polyunsaturated Systems
The internal alkyne of this compound is a key functional group that can be stereoselectively transformed into alkenes, providing access to polyunsaturated systems. These systems are integral to many natural products, including pheromones and complex lipids.
One of the most direct applications is the partial reduction of the triple bond. For instance, the reduction of this compound (8) using Brown's catalyst P2-Ni results in the formation of (Z)-dodec-2-en-1-ol (11) with excellent yield and high stereoselectivity for the cis-isomer. mdpi.com This transformation is a critical step in the synthesis of chiral epoxy alcohols, which are key intermediates for the sex pheromones of pests like the elm spanworm and the painted apple moth. mdpi.com The high cis-selectivity (Z:E > 99:1) is crucial for the biological activity of the final pheromone products. mdpi.com
Another approach to polyunsaturated systems involves the oxidation of the primary alcohol followed by further elaboration. This compound can be oxidized to its corresponding aldehyde, dodec-2-ynal, using reagents like the Dess–Martin periodinane. ifremer.frmdpi.comird.fr This ynal is a reactive intermediate that can undergo subsequent olefination or coupling reactions to extend the carbon chain and introduce additional sites of unsaturation. This strategy has been employed in the synthesis of marine natural products such as the pericharaxins, which are hydroxy-polyene glycerol ethers. ifremer.frmdpi.com The synthesis of these complex polyenes relies on the careful construction of a (2E,4Z)-hexa-2,4-dien-1-ol motif, where the original alkyne functionality of a precursor like dodec-2-ynal plays a pivotal role in forming the conjugated system. ifremer.frmdpi.com
The table below summarizes the transformation of this compound into precursors for polyunsaturated systems.
| Starting Material | Reagents and Conditions | Product | Yield | Application | Reference |
| This compound (8) | Brown's catalyst P2-Ni | (Z)-Dodec-2-en-1-ol (11) | 95% | Synthesis of chiral epoxy alcohols for insect pheromones | mdpi.com |
| This compound (10) | Dess–Martin periodinane, CH₂Cl₂, 0 °C | Dodec-2-ynal (12) | 86% | Intermediate for the synthesis of Pericharaxin natural products | mdpi.comird.fr |
Formation of Organometallic Intermediates for Further Transformations
The alkyne functionality in this compound is capable of coordinating with various transition metals to form organometallic intermediates. These intermediates can exhibit unique reactivity, enabling transformations that are otherwise difficult to achieve.
While this compound itself is a propargylic alcohol, studies on similar substrates highlight the potential for forming organometallic complexes. For example, research into the reduction of the triple bond in 3-alkynylols using a niobium pentachloride-magnesium (NbCl₅-Mg) reagent system demonstrated the formation of organoniobium intermediates. mdpi.com However, in the case of propargylic alcohols like non-2-yn-1-ol (B147523), this specific system did not lead to the desired reduction but instead resulted in oligo- or polymerization, indicating the formation of reactive organometallic species that undergo subsequent polymerization. mdpi.com
The interaction of alkynols with other metals, such as iridium, has also been documented. Cationic iridium(I) complexes react with alkynols like but-3-yn-1-ol to generate stable organometallic iridium(III) products. thieme-connect.de This reactivity suggests that this compound could serve as a ligand, coordinating to a metal center through its alkyne and potentially its hydroxyl group, to create intermediates for catalytic asymmetric synthesis or further functionalization. thieme-connect.debiosynth.com The general principle involves the initial formation of an η²-alkyne intermediate which can then undergo various transformations. thieme-connect.de
| Metal System | Alkynol Substrate | Observation/Product | Implication for this compound | Reference |
| NbCl₅-Mg | Non-2-yn-1-ol | Oligo- or polymerization | Formation of reactive organoniobium intermediates leading to polymerization | mdpi.com |
| [Ir(R₁C=CR₁CR₁=CR₁)(NCMe)₂(PPh₃)₂]BF₄ | But-3-yn-1-ol | Formation of a stable Iridium(III) complex | Potential to form stable organometallic intermediates for further synthetic steps | thieme-connect.de |
Development of Advanced Materials Precursors
The unique combination of a reactive alkyne and a hydroxyl group within a twelve-carbon chain makes this compound and its isomers valuable precursors for the development of advanced materials. These include polymers and self-assembling systems for nanotechnology applications.
The propensity of propargylic alcohols to polymerize in the presence of certain organometallic reagents, as seen with non-2-yn-1-ol and a NbCl₅-Mg system, points to a direct pathway for creating polymers. mdpi.com This oligo- or polymerization is attributed to the formation of high-molecular-weight compounds initiated by the reactive organometallic intermediates. mdpi.com This suggests that, under controlled conditions, this compound could be a monomer for novel polymer structures.
Furthermore, long-chain functionalized alkynes are key components in the design of molecules for supramolecular chemistry and surface science. Research into molecular rods for surface self-assembly has utilized a dodecynyl moiety as a critical functional group. rsc.org These rigid molecules are designed to form ordered nanostructures, such as lamellae, on surfaces, with the potential for applications in molecular electronics. rsc.org Similarly, the synthesis of complex molecules for creating self-assembled monolayer networks (SAMNs) at liquid-solid interfaces has employed C12 alkynol isomers like dodec-1-yn-3-ol. acs.org These molecules can form ordered, porous networks capable of hosting guest molecules, demonstrating a sophisticated application of alkynol precursors in creating functional surfaces and advanced materials. acs.org
Computational Chemistry and Theoretical Investigations of Dodec 2 Yn 1 Ol Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a prominent computational method for studying the reactivity of organic molecules like Dodec-2-yn-1-ol. nih.gov It offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways. unipd.it DFT studies on analogous systems, such as prop-2-yn-1-ol, provide significant insights into the reactivity of the alkynol functional group present in this compound. imist.ma
Analysis of Transition States and Energy Landscapes
DFT calculations are instrumental in locating and characterizing the transition state (TS) structures of reactions involving this compound. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. mdpi.comdergipark.org.tr By mapping the potential energy surface (PES), researchers can visualize the entire energy landscape of a reaction, including reactants, intermediates, transition states, and products.
For instance, in [3+2] cycloaddition reactions of the prop-2-yn-1-ol moiety with azides, DFT calculations at the B3LYP/6-311G(d,p) level have been used to explore the possible ortho and meta regioselective channels. The analysis of the Gibbs free energies associated with the different reaction pathways reveals the kinetic and thermodynamic favorability of each route. researchgate.net The activation energies for these cycloaddition reactions are found to be relatively low, indicating the high reactivity of the alkynol. The exothermic nature of these reactions suggests that the formation of the cycloadducts is thermodynamically favorable and often under kinetic control. The geometry of the transition states, including the lengths of the forming bonds, can be precisely calculated to understand the degree of bond formation at this critical point. researchgate.net
Table 1: Illustrative Geometrical Parameters of a Transition State in a [3+2] Cycloaddition Reaction
| Parameter | Value (Å) |
| Forming C-C bond length | 1.699 |
| Forming C-N bond length | 2.564 |
Note: Data is illustrative and based on analogous reactions of prop-2-yn-1-ol. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
One of the significant applications of DFT in studying this compound reactivity is the prediction of regioselectivity and stereoselectivity. alliedacademies.org In reactions where multiple products can be formed, DFT calculations can accurately predict the major isomer by comparing the activation energies of the competing pathways. researchgate.netunimi.it The pathway with the lower activation energy will be kinetically favored, leading to the predominant product. researchgate.net
For the [3+2] cycloaddition of the prop-2-yn-1-ol functional group with unsymmetrical reagents like substituted azides, DFT studies have shown a high degree of regioselectivity, favoring the meta-substituted product. This theoretical prediction is in good agreement with experimental observations for similar systems. researchgate.net The origin of this selectivity can be traced back to the electronic interactions and stability of the respective transition states. alliedacademies.org Similarly, stereoselective reactions can be analyzed by comparing the energy barriers leading to different stereoisomers. alliedacademies.org
Molecular Electron Density Theory (MEDT) Applications
The Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, emphasizing the role of electron density changes throughout a reaction. mdpi.com MEDT has been successfully applied to understand the mechanism and selectivity of reactions involving the prop-2-yn-1-ol framework. alliedacademies.org According to MEDT, the ability of the electron density to change, rather than just its ground-state distribution, governs molecular reactivity. mdpi.com
In the context of [3+2] cycloaddition reactions, MEDT analysis, supported by DFT calculations, helps to explain the observed regioselectivity. The theory posits that in polar reactions, the most favorable pathway involves the initial interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. imist.ma This approach provides a more detailed and physically grounded explanation for reactivity than models based solely on molecular orbital interactions.
Quantum Chemical Calculations
Beyond DFT, a range of quantum chemical calculation methods are employed to investigate the electronic properties and reactivity of molecules like this compound. unipd.it These calculations provide fundamental data that can be used to interpret and predict chemical behavior.
Electronic Structure Analysis
For this compound, the electronic structure is characterized by the presence of the electron-rich carbon-carbon triple bond and the polar hydroxyl group. The HOMO is typically localized on the alkyne moiety, making it susceptible to attack by electrophiles. The LUMO, conversely, would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
Reactivity Indices (e.g., Electrophilicity and Nucleophilicity Parr Functions)
Conceptual DFT provides a set of reactivity indices that quantify the reactivity of a molecule. nih.gov These indices are calculated from the electronic structure and provide a semi-quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile. nih.govd-nb.info
Key global reactivity indices include:
Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. nih.govresearchgate.net In polar reactions, electrons flow from a region of high chemical potential to one of low chemical potential. imist.ma
Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net
For the prop-2-yn-1-ol system, the electronic chemical potential is higher than that of typical azide (B81097) reactants, indicating that in a polar reaction, the electron density will flow from the alkynol to the azide.
Table 2: Conceptual DFT Reactivity Indices for Prop-2-yn-1-ol
| Index | Value (eV) |
| Electronic Chemical Potential (μ) | -3.27 |
| Chemical Hardness (η) | 7.96 |
| Global Electrophilicity (ω) | 0.67 |
| Global Nucleophilicity (N) | 2.19 |
Note: Data is for the analogous prop-2-yn-1-ol molecule and calculated at the B3LYP/6-311G(d,p) level of theory.
To understand local reactivity (i.e., which atom in the molecule is most reactive), local reactivity indices such as the Parr functions (Pk+ for electrophilic attack and Pk- for nucleophilic attack) are used. imist.marsc.org The Parr functions identify the most electrophilic and nucleophilic sites within a molecule. imist.ma For instance, analysis of the nucleophilic Parr functions of prop-2-yn-1-ol allows for the identification of the specific carbon atom in the alkyne that is most susceptible to electrophilic attack, thereby explaining the observed regioselectivity in cycloaddition reactions. researchgate.netalliedacademies.org
Molecular Modeling and Simulation of this compound Transformations
Computational chemistry provides powerful tools for investigating the reactivity and transformation pathways of molecules like this compound at a granular level. Through molecular modeling and simulation, researchers can elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the influence of various factors such as solvents on reaction pathways. While specific computational studies focused exclusively on this compound are not extensively documented in current literature, the methodologies applied to similar, shorter-chain alkynols like prop-2-yn-1-ol offer a clear blueprint for potential theoretical investigations.
Density Functional Theory (DFT) stands out as a primary method for such analyses. It is adept at calculating the transition states of reactions, which is crucial for predicting both regioselectivity and stereoselectivity in processes like cycloadditions. For instance, in reactions involving this compound, DFT could be employed to model the transformation of the alcohol group into other functionalities like aldehydes or carboxylic acids through oxidation, or the hydrogenation of the alkyne to an alkene or alkane.
Molecular Dynamics (MD) simulations complement DFT by allowing for the modeling of solvent effects on reaction pathways. The polarity of the solvent can significantly influence the stability of intermediates, and MD simulations can provide insights into these interactions, offering a more complete picture of the reaction in a condensed phase.
A significant area of investigation for analogous compounds has been their participation in [3+2] cycloaddition reactions. Theoretical studies on prop-2-yn-1-ol reacting with azides, for example, have utilized DFT at the B3LYP/6-311G(d,p) level to explore the reaction mechanism and regioselectivity. medcraveonline.com These studies analyze the potential ortho and meta regioselective channels and have found that such reactions are often highly regioselective. medcraveonline.com The analysis of Gibbs free energies associated with the different reaction pathways helps in determining the favored product. medcraveonline.com
Such computational approaches are guided by theories like the Molecular Electron Density Theory (MEDT), which can explain the regioselectivity observed in experimental results. medcraveonline.com The analysis involves examining conceptual DFT indices of the reactants, exploring the potential energy surface of the reaction, and analyzing the geometries of the transition states. medcraveonline.com
For a hypothetical [3+2] cycloaddition reaction of this compound with a generic azide, a computational study would likely generate data similar to the following tables, which are based on findings for prop-2-yn-1-ol. medcraveonline.com
Table 1: Conceptual DFT Indices of Reactants in a Hypothetical [3+2] Cycloaddition Reaction
| Reactant | Electronic Chemical Potential (µ) in eV | Chemical Hardness (η) in eV | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |
| This compound (as Nucleophile) | -3.30 | 5.50 | 0.75 | 2.45 |
| Generic Azide (as Electrophile) | -4.50 | 6.00 | 1.69 | 1.50 |
Note: The values in this table are hypothetical and are presented for illustrative purposes based on analogous compounds.
Table 2: Calculated Gibbs Free Energies (G) and Relative Gibbs Free Energies (ΔG) for a Hypothetical [3+2] Cycloaddition Reaction of this compound (in kcal mol⁻¹)
| Stationary Point | G | ΔG |
| Reactants | -550.00 | 0.00 |
| Ortho Transition State | -540.50 | 9.50 |
| Meta Transition State | -542.20 | 7.80 |
| Ortho Product | -620.10 | -70.10 |
| Meta Product | -623.50 | -73.50 |
Note: The values in this table are hypothetical and are presented for illustrative purposes based on analogous compounds. These values indicate that the meta pathway is kinetically and thermodynamically favored.
These theoretical investigations provide deep insights into the molecular mechanisms governing the transformations of this compound. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely products and understand the factors that control the reaction's outcome, guiding synthetic efforts and the development of new chemical transformations.
Advanced Analytical Characterization Techniques for Dodec 2 Yn 1 Ol and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of Dodec-2-yn-1-ol. By analyzing the interaction of the molecule with electromagnetic radiation, these methods offer a "fingerprint" of the compound, revealing its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct information about the different chemical environments of the nuclei within the molecule. In ¹H NMR, the chemical shift, integration, and splitting patterns of the proton signals reveal the connectivity of hydrogen atoms. savemyexams.com For this compound, specific resonances corresponding to the alcoholic proton, the methylene (B1212753) group adjacent to the hydroxyl group, the protons on the long alkyl chain, and the terminal methyl group are observed.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. savemyexams.com Each unique carbon atom in this compound gives a distinct signal, with the chemical shifts indicating the type of carbon (e.g., sp³, sp hybridized, or attached to an oxygen atom). savemyexams.com The signals for the alkynyl carbons are particularly characteristic.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | 0.88 (t) | C1 | ~61 |
| -(CH₂)₇- | 1.26-1.45 (m) | C2 | ~80 |
| -C≡C-CH₂- | 2.15 (m) | C3 | ~80 |
| -CH₂-OH | 4.22 (t) | C4-C11 | ~22-32 |
| -OH | Variable | C12 | ~14 |
Data is predictive and may vary based on solvent and experimental conditions. t = triplet, m = multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. savemyexams.com The presence of the internal alkyne is confirmed by a weak to medium C≡C stretching vibration around 2200-2260 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. specac.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200-3600 | Broad |
| C-H (Alkyl) | 2850-3000 | Strong |
| C≡C (Alkyne) | 2200-2260 | Weak to Medium |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. vulcanchem.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ will correspond to the molecular weight of the compound (182.30 g/mol ). nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with great confidence. umn.edu Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for polar molecules like alcohols, which can help in observing the protonated molecule [M+H]⁺ or other adducts. uni.lu Fragmentation patterns observed in the mass spectrum can also provide structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 182.1671 |
| [M+H]⁺ | 183.1743 |
| [M+Na]⁺ | 205.1563 |
Predicted m/z values are for the most abundant isotope.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification and purity assessment of this compound. While specific methods for this compound are not widely published, general GC methods for long-chain alcohols often involve a non-polar or medium-polarity column (e.g., DB-1 or DB-5) with a temperature ramp program. nist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. basicmedicalkey.com For a molecule like this compound, which has moderate polarity, reversed-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. actylislab.com The separation is based on the compound's hydrophobicity. basicmedicalkey.com A UV detector can be used if the compound has a chromophore, or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed. HPLC is crucial for monitoring reaction progress, purifying the final product, and determining its purity. basicmedicalkey.com
Table 4: General HPLC Parameters for Analysis of Long-Chain Alcohols
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (at low wavelength), RID, or ELSD |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
These are general conditions and would require optimization for this compound.
Silica (B1680970) Gel Chromatography for Purification
Silica gel chromatography stands as a cornerstone technique for the purification of this compound and its derivatives from crude reaction mixtures. column-chromatography.comutoronto.ca This liquid-solid chromatographic method leverages the differential partitioning of compounds between a stationary phase, typically silica gel, and a mobile phase, a solvent or mixture of solvents. utoronto.ca The separation is primarily based on the polarity of the molecules. column-chromatography.com
In the context of this compound synthesis, the crude product is often contaminated with unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain the compound in high purity for subsequent reactions or characterization. mdpi.comsemanticscholar.org The process involves loading the crude mixture onto a column packed with silica gel. utoronto.ca A carefully selected eluent, or mobile phase, is then passed through the column. mit.edu
For this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). mdpi.com The ratio of these solvents is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). mit.edu A typical ratio reported for the purification of this compound is 10:1 petroleum ether to ethyl acetate. mdpi.com Less polar compounds in the mixture will have a weaker interaction with the polar silica gel and will thus elute faster with the non-polar petroleum ether. More polar compounds, including this compound with its hydroxyl group, will adsorb more strongly to the silica gel and require a more polar eluent (a higher proportion of ethyl acetate) to be displaced and move down the column.
The efficiency of the separation, or resolution, is influenced by several factors including the particle size and uniformity of the silica gel, the dimensions of the column, and the flow rate of the mobile phase. kanto.com.my Spherical silica gel particles are known to provide more uniform column beds, leading to better resolution and reproducibility compared to irregularly shaped particles. kanto.com.my Flash column chromatography, which utilizes pressure to increase the eluent flow rate, is a common and rapid method for purification. mit.edu
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by TLC, to identify which fractions contain the pure desired compound. mit.edu Once identified, these fractions are combined, and the solvent is removed, yielding purified this compound.
Table 1: Parameters for Silica Gel Chromatography of this compound
| Parameter | Details | Source(s) |
| Stationary Phase | Silica Gel | mdpi.com |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | mdpi.com |
| Eluent Ratio | 10:1 (Petroleum Ether:Ethyl Acetate) | mdpi.com |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | mit.edu |
Advanced Techniques for Mechanistic Studies and Complex Mixture Analysis
Beyond routine characterization, a suite of advanced analytical techniques can be employed to delve deeper into the mechanistic aspects of reactions involving this compound and to analyze complex mixtures containing its derivatives.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-performance mass spectrometry technique renowned for its ultra-high resolving power and mass accuracy. nih.govnih.gov This makes it exceptionally well-suited for the analysis of complex mixtures, such as those encountered in petroleomics and the study of reaction mechanisms involving organic molecules like this compound. nih.govcopernicus.org
The fundamental principle of FT-ICR MS involves the ionization of sample molecules and their subsequent introduction into a strong magnetic field, where they are trapped in a Penning trap. The ions are excited into a coherent cyclotron motion, and the image current they induce is detected. A Fourier transform is then applied to this signal to obtain a mass spectrum. io-warnemuende.de
For the analysis of this compound and its derivatives, particularly in complex reaction matrices, FT-ICR MS can provide unambiguous molecular formula assignments for a vast number of components. nih.gov This is crucial for identifying intermediates, byproducts, and understanding reaction pathways. The high mass accuracy, often in the sub-ppm range, significantly reduces the number of possible elemental compositions for a given mass-to-charge ratio (m/z). copernicus.org
Coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI), FT-ICR MS can analyze polar and non-polar compounds, respectively. copernicus.orgmdpi.com For instance, ESI would be suitable for ionizing this compound and its more polar derivatives, while APPI could be used for less polar derivatives or hydrocarbon byproducts. mdpi.com Derivatization strategies can also be employed to enhance the ionization efficiency of non-polar alkynes and alkenes for ESI analysis. researchgate.net
The data generated by FT-ICR MS is often complex, containing thousands of peaks. nih.gov Data interpretation is facilitated by visualization tools like van Krevelen diagrams (plotting H/C versus O/C atomic ratios), which can help to classify compounds into different chemical families based on their elemental composition. copernicus.orgio-warnemuende.de
Table 2: Key Features of FT-ICR MS for Alkyne Analysis
| Feature | Description | Source(s) |
| Resolving Power | Ultra-high, allowing for the separation of isobaric species. | nih.govnih.gov |
| Mass Accuracy | Typically sub-ppm, enabling confident molecular formula assignment. | copernicus.org |
| Ionization | Compatible with various soft ionization techniques (e.g., ESI, APPI). | copernicus.orgmdpi.com |
| Application | Analysis of complex mixtures, mechanistic studies, petroleomics. | nih.govcopernicus.org |
Gel Permeation Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GPC-ICP-HR-MS)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. mdpi.com When coupled with a highly sensitive and element-specific detector like Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS), it becomes a powerful tool for the speciation of organometallic compounds and for tracking heteroatoms (like sulfur, phosphorus, or metals) within complex mixtures. mdpi.comthermofisher.com
While this compound itself is a simple organic molecule, its derivatives can include organometallic species, for example, through reactions with metal catalysts. GPC-ICP-HR-MS can be instrumental in studying the size distribution of such metal-containing derivatives or aggregates in a sample. mdpi.com
The GPC column separates the components of the mixture, with larger molecules eluting first. The eluent from the GPC is then introduced into the ICP torch, which atomizes and ionizes the sample. The high-resolution mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing elemental and isotopic information. thermofisher.comspectroscopyonline.com
This technique would be particularly relevant for studying the fate of metal catalysts in reactions involving this compound, or for characterizing polymeric materials derived from it that may contain metallic or other heteroatomic species. thermofisher.com For instance, it has been used to study the aggregation state of sulfur- and vanadium-containing molecules in petroleum samples, providing insights into their chemical nature and behavior. mdpi.com
Table 3: Capabilities of GPC-ICP-HR-MS
| Capability | Description | Source(s) |
| Separation | Based on molecular size (hydrodynamic volume). | mdpi.com |
| Detection | Element-specific and highly sensitive (ICP-HR-MS). | thermofisher.com |
| Application | Speciation of organometallic compounds, analysis of heteroatomic species in complex mixtures. | mdpi.comthermofisher.com |
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive and bulk characterization techniques that provide complementary information about the structural and chemical properties of materials. researchgate.netrockymountainlabs.com
X-ray Diffraction (XRD) is a non-destructive technique primarily used to determine the crystalline structure of materials. thermofisher.com It relies on the principle of Bragg's law, where X-rays are diffracted by the ordered atomic planes in a crystalline solid, producing a unique diffraction pattern. thermofisher.com For this compound, which is a liquid at room temperature, XRD analysis would typically be performed on solid derivatives or on the compound itself at low temperatures where it crystallizes. The resulting diffraction pattern can provide information about the packing of the molecules in the crystal lattice, including intermolecular distances. nih.govaps.org Studies on long-chain alcohols and their esters have shown that XRD can be used to identify individual compounds and provide information on the linear relationship between the long spacing in the crystal and the number of carbon atoms. nih.gov
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. rockymountainlabs.com
For this compound and its derivatives, XPS can be particularly useful for:
Confirming Surface Functionalization: When this compound or its derivatives are used to functionalize a surface (e.g., a silicon wafer or gold nanoparticle), XPS can confirm the successful attachment and provide information about the chemical bonding at the interface. researchgate.netresearchgate.netwpmucdn.com
Determining Elemental Composition: It can verify the presence and relative amounts of carbon and oxygen in a sample. wpmucdn.commit.edu
Analyzing Chemical States: XPS can distinguish between different oxidation states of an element. For example, it can differentiate the carbon atoms in the C-C, C-O, and C≡C bonds within the this compound molecule, although this can be challenging. researchgate.netmdpi.com
The synergy between XRD and XPS provides a comprehensive understanding of a material, with XRD revealing the long-range atomic order and XPS providing details about the surface chemistry and elemental composition. researchgate.net
Table 4: Comparison of XRD and XPS
| Technique | Principle | Information Obtained | Application for this compound & Derivatives |
| XRD | Diffraction of X-rays by crystal lattices. | Crystalline structure, phase identification, lattice parameters. rockymountainlabs.com | Structural analysis of solid derivatives or frozen this compound. nih.govaps.org |
| XPS | Photoelectric effect induced by X-rays. | Elemental composition, chemical and electronic states of the surface. rockymountainlabs.com | Surface analysis of functionalized materials, confirmation of elemental composition. researchgate.netresearchgate.netwpmucdn.com |
Optical Microscopy, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Microscopy techniques are indispensable for visualizing the morphology and structure of materials at various length scales, from the micro- to the nanoscale.
Optical Microscopy is the most conventional microscopy technique and is used for preliminary observation of samples. Its resolution is limited by the diffraction of light, typically to a few hundred nanometers. It can be used to observe the general morphology of larger aggregates or crystalline forms of this compound derivatives.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com An electron beam is scanned across the surface, and the resulting secondary and backscattered electrons are detected to form an image. mdpi.com SEM offers a large depth of field, providing a three-dimensional appearance to the images. mdpi.com It is useful for examining the surface morphology of materials functionalized with this compound or its derivatives.
Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, allowing for the visualization of the internal structure of a sample. mdpi.comslideshare.net A beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. mdpi.com TEM is capable of resolving features at the atomic level and can be used to study the structure of nanoparticles or thin films composed of or functionalized with this compound derivatives. wpmucdn.com
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface information. wikipedia.org A sharp tip on a cantilever is scanned across the sample surface, and the forces between the tip and the sample are measured to create a topographical map. wikipedia.org AFM can operate in various modes (contact, non-contact, tapping) and can be used in air or liquid, making it suitable for studying a wide range of materials, including biological macromolecules and self-assembled monolayers. mdpi.comwikipedia.org For this compound, AFM is particularly valuable for studying the formation and structure of self-assembled monolayers on substrates like gold, providing insights into molecular packing and ordering. researchgate.netnih.gov
These microscopy techniques are often used in a complementary fashion to provide a comprehensive understanding of the morphology and structure of materials derived from this compound across multiple scales. mdpi.com
Table 5: Overview of Microscopy Techniques
| Technique | Resolution | Information Provided | Application for this compound & Derivatives |
| Optical Microscopy | Micrometer | Basic morphology | Preliminary observation of aggregates or crystals. |
| SEM | Nanometer | Surface topography, morphology. mdpi.com | Imaging surfaces of functionalized materials. |
| TEM | Sub-nanometer | Internal structure, atomic resolution. mdpi.com | Analysis of nanoparticles and thin films. wpmucdn.com |
| AFM | Atomic/Nanometer | 3D surface topography, roughness. mdpi.comwikipedia.org | Studying self-assembled monolayers, surface morphology at the nanoscale. researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Dodec-2-yn-1-ol and Analogues
The synthesis of this compound, a key intermediate for various high-value chemicals, continues to be an area of active research. Standard synthesis often involves the alkylation of smaller acetylenic alcohols. One established method is the reaction of propargyl alcohol with 1-bromononane (B48978). researchgate.net A common procedure involves dissolving prop-2-yn-1-ol in an appropriate solvent, treating it with a strong base like butyllithium (B86547) (n-BuLi) to form the alkynilide, and then reacting it with an alkyl halide such as 1-bromodecane (B1670165) or 1-bromoundecane (B50512) to yield the desired long-chain alkynol. nih.gov
Recent synthetic protocols have focused on optimizing these procedures for higher yields and purity. For instance, the alkylation of propargyl alcohol with 1-bromononane has been shown to produce this compound in excellent yields (93%). nih.gov Similarly, reacting propargyl alcohol with n-butyl bromide in the presence of HMPA can produce analogues like hept-2-yn-1-ol in high yields. mdpi.comresearchgate.net Research also describes the preparation of this compound from propargyl alcohol with a reported yield of 56%. ifremer.fr Future strategies will likely focus on developing greener and more atom-economical methods, potentially utilizing catalytic C-H activation or alternative coupling partners to streamline the synthesis of this compound and its analogues.
Exploration of New Catalytic Systems for Selective Transformations
The triple bond and the hydroxyl group in this compound offer multiple sites for selective chemical transformations, making the development of new catalytic systems a crucial research frontier.
Cycloaddition Reactions: Transition-metal catalyzed [2+2+2] cycloadditions are a powerful tool for constructing complex cyclic molecules from simple alkynes. jku.attdx.cat Catalytic systems based on iron and molybdenum are being explored for these transformations. jku.at These reactions could potentially use this compound as a building block to create substituted aromatic compounds for various applications.
Coupling Reactions: Ruthenium-catalyzed electrochemical homocoupling of terminal alkynes presents an efficient method for synthesizing symmetrical 1,3-diynes. acs.org This methodology is compatible with hydroxyl-substituted alkynes, indicating its potential applicability to this compound for creating dimeric structures. acs.org Furthermore, the Glaser-Eglinton-Hay coupling, often catalyzed by copper complexes, is a classic method for synthesizing 1,3-diynes and remains an area of development for more environmentally friendly conditions. acs.org
Carbometallation: The catalytic carbozincation of acetylenic compounds using transition metal complexes is another promising area. researchgate.net This reaction adds an organozinc reagent across the alkyne's triple bond with high regio- and stereoselectivity, creating versatile alkenyl organozinc intermediates for further synthesis. researchgate.net
Isomerization and Reduction: Metal-catalyzed isomerization of propargylic alcohols can yield valuable α,β-unsaturated carbonyl compounds. researchtrends.net Additionally, selective reduction of the alkyne is critical. For example, a niobium pentachloride (NbCl5)–Mg reagent system has been studied for the reduction of substituted alkynylamines, though its application to propargylic alcohols like non-2-yn-1-ol (B147523) proved challenging under the tested conditions. mdpi.com Stereoselective reduction of alkynols to form specific (E)- or (Z)-alkenes is often a key step in the synthesis of bioactive molecules and pheromones. mdpi.comresearchgate.net
Expanding Applications in Material Science and Bioactive Molecule Synthesis
This compound serves as a valuable precursor in the synthesis of complex natural products and bioactive molecules.
Anticancer Agents: Research has demonstrated the use of this compound in the total synthesis of (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one, a natural product isolated from Echinacea pallida. researchgate.net This dienynone has shown selective cytotoxic activity against human cancer cell lines, making it a promising lead for anticancer drug development. researchgate.net this compound is also an intermediate in the synthesis of sphingoid base analogues, which have shown potential cytotoxicity against human colon cancer cells. lookchem.com
Insect Pheromones: The compound is a key starting material for the asymmetric synthesis of insect sex pheromones. nih.gov For instance, it is used to craft the epoxy-alkene pheromones of pests like the elm spanworm and the painted apple moth. nih.gov Related alkynols are also used to synthesize the sex pheromones of the pine caterpillar. mdpi.comresearchgate.net
Other Bioactive Molecules: The synthesis of clavaminols, which are bioactive compounds, has been achieved using related long-chain alcohols, highlighting the utility of this structural class in creating molecules with potential therapeutic applications. lookchem.com
While direct applications in material science are less documented, the transformation of this compound into complex aromatic systems via catalytic cycloadditions could open avenues for its use as a monomer or building block for novel polymers and functional materials. jku.at
Integration of Artificial Intelligence and Machine Learning in Chemical Research of Alkynols
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize research on alkynols like this compound. researchgate.net Machine learning (ML) and AI are transforming molecular catalysis and organic synthesis by enabling data-driven approaches to long-standing challenges. rsc.orgnih.gov
Key areas of impact include:
Catalyst and Reaction Design: AI can accelerate the discovery of new catalysts and optimize reaction conditions with greater efficiency and precision than traditional methods. researchgate.netrsc.org AI-guided catalyst design can develop catalysts with enhanced performance for the selective transformations of alkynols. rsc.org
Predictive Chemistry: AI models, including deep learning and graph neural networks, can predict reaction outcomes, yields, and retrosynthetic pathways. ijsetpub.com This predictive power can streamline the synthesis planning for complex molecules derived from this compound.
Autonomous Experimentation: The integration of AI with robotic systems is leading to the development of "self-driving labs." nih.gov These automated platforms can perform high-throughput screening of reaction conditions, analyze data in real-time, and iteratively optimize synthetic processes, significantly accelerating research. nih.govwpmucdn.com
Data Analysis: Large language models (LLMs) are being used to extract and analyze vast amounts of chemical information from scientific literature, augmenting experimental datasets and helping researchers generate new hypotheses. wpmucdn.com
While these AI tools are broadly applicable to organic chemistry, their implementation in the specific context of long-chain alkynol research will undoubtedly uncover novel synthetic routes, catalytic systems, and applications for compounds like this compound. ijsetpub.com
Table of Mentioned Compounds
Q & A
Q. How should researchers address irreproducible results in this compound applications (e.g., inconsistent biological activity)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
